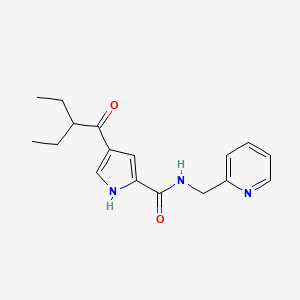

4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethylbutanoyl)-N-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-12(4-2)16(21)13-9-15(19-10-13)17(22)20-11-14-7-5-6-8-18-14/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDQJWIHENBIBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

The compound 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a member of the pyrrole-2-carboxamide family, which has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes available research findings and data on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 246.31 g/mol

- CAS Number : 439112-11-5

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to interact with specific enzymes involved in cellular processes, particularly those related to mycolic acid biosynthesis in Mycobacterium tuberculosis.

- Targeting Bacterial Resistance : It exhibits activity against drug-resistant strains of bacteria, which is critical in the fight against tuberculosis and other resistant infections.

- Cytotoxicity Profiles : Preliminary studies suggest that while the compound shows potent antimicrobial activity, it maintains a favorable cytotoxicity profile, indicating selectivity towards bacterial cells over human cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications at various positions on the pyrrole ring significantly influence biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the pyrrole ring enhances anti-tuberculosis activity. For instance, compounds with halogenated phenyl groups demonstrated improved potency compared to their non-substituted counterparts .

- Role of Alkyl Chains : The 2-ethylbutanoyl group contributes to lipophilicity, aiding in membrane permeability and enhancing bioavailability .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity Type | Observed Activity | Reference |

|---|---|---|

| Anti-TB Activity | MIC < 0.016 μg/mL | |

| Cytotoxicity (IC50) | > 64 μg/mL | |

| Inhibition of MmpL3 | Potent against M. tb | |

| Metabolic Stability | Good with specific groups |

Case Study 1: Anti-Tuberculosis Efficacy

A study evaluated the efficacy of various pyrrole derivatives, including our compound, against Mycobacterium tuberculosis. The results indicated that compounds with bulky substituents significantly outperformed simpler structures in terms of both potency and selectivity .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment using human cell lines, this compound exhibited low toxicity, suggesting a promising therapeutic window for further development in antimicrobial therapies .

Scientific Research Applications

Pharmacological Applications

- Anti-inflammatory Activity

- Antimicrobial Properties

- Cancer Research

Example Synthesis Pathway

- Formation of Pyrrole Ring : Starting from substituted anilines and α,β-unsaturated carbonyl compounds.

- Acylation : The resulting pyrrole is acylated using 2-ethylbutanoic acid derivatives.

- Final Modification : Introduction of the pyridine moiety through N-methylation or similar reactions.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary functional groups:

-

Pyrrole ring : Susceptible to electrophilic substitution and oxidation.

-

Carboxamide group : Participates in nucleophilic substitution and hydrogen bonding.

-

2-Ethylbutanoyl moiety : Undergoes acylation and alkylation reactions.

These groups collectively enable interactions with enzymes, coupling agents, and electrophilic/nucleophilic reagents .

Nucleophilic Substitution Reactions

The carboxamide group facilitates nucleophilic substitution under basic conditions:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 60°C | Substitution at the amide nitrogen | |

| Acylation | Acetyl chloride, pyridine, RT | Formation of acetylated derivative |

For example, treatment with acetyl chloride in pyridine yields N-acetylated derivatives , enhancing lipophilicity for pharmacological applications .

Acylation and Alkylation at the Ethylbutanoyl Moiety

The 2-ethylbutanoyl group undergoes:

-

Acylation : Reacts with acyl chlorides to form mixed anhydrides.

-

Alkylation : Reacts with alkyl halides in the presence of bases like NaH.

Notable Example :

Reaction with benzyl bromide under alkaline conditions produces a benzylated derivative, improving metabolic stability .

Biological Interactions as Chemical Reactions

The compound inhibits Mycobacterium tuberculosis MmpL3 , a transmembrane transporter, through:

-

Hydrogen bonding : The carboxamide NH forms hydrogen bonds with Asp645 of MmpL3.

-

Hydrophobic interactions : The ethylbutanoyl group binds to the hydrophobic S4 pocket .

Structure–Activity Relationship (SAR) Findings :

| Modification | Effect on Activity |

|---|---|

| Methylation of pyrrole NH | 50× reduction in anti-TB activity |

| 4-Fluorophenyl substituent | Improved metabolic stability |

| 2-Adamantyl group | Enhanced binding affinity |

These modifications were validated via molecular docking and metabolic assays .

Metabolic Stability and Oxidative Reactions

The compound undergoes hepatic microsomal metabolism, primarily at the 4-position of the pyrrole ring:

| Substituent (R₁) | Metabolic Half-Life (Human) |

|---|---|

| 4-Fluorophenyl | >60 minutes |

| Unsubstituted phenyl | <30 minutes |

Electron-withdrawing groups (e.g., -F) at the 4-position reduce oxidative degradation, as shown in vitro with human liver microsomes .

Stability Under Acidic/Basic Conditions

-

Acidic conditions : Hydrolysis of the carboxamide group occurs at pH <3, forming carboxylic acid and amine byproducts.

-

Basic conditions : Stable at pH 7–9 but degrades at pH >10 via pyrrole ring oxidation.

Comparison with Similar Compounds

Variations in the Acyl Group

The acyl group at the pyrrole C4 position significantly influences lipophilicity and steric bulk. Key comparisons include:

Key Observations :

- The 2-ethylbutanoyl group (branched aliphatic chain) in the target compound likely enhances lipophilicity compared to shorter chains (e.g., butyryl) but reduces steric hindrance relative to aromatic or heterocyclic acyl groups (e.g., isoxazole or dichlorobenzoyl) .

- Aromatic acyl groups (e.g., dichlorobenzoyl) may improve target binding via π-π interactions but could reduce metabolic stability .

Variations in the Amide Nitrogen Substituent

Key Observations :

Q & A

Q. What are the key steps in synthesizing 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

- Formation of pyrrole and pyridine intermediates via condensation and substitution reactions.

- Acylation and carboxamide coupling under controlled pH and temperature to ensure regioselectivity.

- Purification using column chromatography or recrystallization.

Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight validation. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H and ¹³C) to verify functional groups and substitution patterns.

- High-resolution mass spectrometry (HRMS) for exact mass determination.

- HPLC or UPLC with UV detection to assess purity (>95% is typical for research-grade material).

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may be used to study decomposition and melting points .

Q. What are the thermodynamic properties critical for handling and storage in laboratory settings?

- Melting point : Determines storage temperature (typically 2–8°C for stability).

- Hygroscopicity : Affects the need for desiccants or inert-atmosphere storage.

- Photostability : Requires amber glass vials if light-sensitive.

Safety protocols include using fume hoods, gloves, and goggles due to potential irritancy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

- Microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., from 12 hours to 30 minutes for similar pyrrole derivatives) .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) enhance coupling reactions, while base selection (e.g., Cs₂CO₃ vs. K₂CO₃) influences substitution patterns .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while lower temperatures reduce side reactions .

Q. What methodologies are employed to analyze contradictory biological activity data across different studies?

- Dose-response curves to compare potency (EC₅₀/IC₅₀ values) under standardized assay conditions.

- Molecular docking studies to evaluate target binding affinity variations due to stereochemistry or substituent effects.

- Meta-analysis of pharmacokinetic data (e.g., logP, plasma protein binding) to contextualize bioavailability discrepancies .

Q. How do modifications to the pyrrole or pyridine moieties influence the compound's interaction with biological targets?

- Pyridine methylation : Enhances blood-brain barrier permeability but may reduce aqueous solubility.

- Pyrrole acyl group substitution : Bulky groups (e.g., 2-ethylbutanoyl) increase steric hindrance, potentially altering enzyme inhibition profiles.

- Carboxamide linker flexibility : Shorter linkers restrict conformational freedom, impacting receptor binding kinetics. Comparative studies with analogs (e.g., N-(3-carbamoylbenzyl) derivatives) highlight these trends .

Q. Methodological Notes

- Contradiction management : When conflicting data arise (e.g., varying IC₅₀ values), cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Computational tools : Use density functional theory (DFT) to predict reaction pathways or QSAR models to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.